N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
Description
This compound features two 1,3-benzodioxol rings: one substituted with a trichloromethyl (-CCl₃) group and the other with a trifluoromethyl (-CF₃) group, linked via an amine (-NH-) bridge.
Properties
IUPAC Name |
N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3F3NO4/c17-13(18,19)15(24-9-5-1-2-6-10(9)25-15)23-16(14(20,21)22)26-11-7-3-4-8-12(11)27-16/h1-8,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFLMVSGZIILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC3(OC4=CC=CC=C4O3)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-(trichloromethyl)-1,3-benzodioxole with 2-(trifluoromethyl)-1,3-benzodioxole under specific conditions that facilitate the formation of the amine linkage. The reaction conditions often include the use of strong bases or catalysts to promote the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
Trifluoromethyl vs. Trichloromethyl Substitution
- 2-(Trifluoromethyl)-1,3-Benzodioxol-2-amine (CAS 146628-55-9): Molecular Weight: 205.14 g/mol . The -CF₃ group enhances electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to non-fluorinated analogs.
Halogenated Benzodioxol Derivatives
Data Tables: Key Comparative Metrics
*LogP: Octanol-water partition coefficient (estimated via computational models).
Critical Analysis of Functional Group Impact
- Electron-Withdrawing Effects :
The -CF₃ group stabilizes adjacent amine groups via inductive effects, reducing nucleophilic reactivity compared to -CCl₃, which may promote hydrolysis under basic conditions. - Steric Hindrance : The -CCl₃ group’s bulkiness could limit interactions with enzymatic pockets, contrasting with smaller -F or -CH₃ substituents in analogs .
Biological Activity
Chemical Structure and Properties
The compound consists of two benzodioxole moieties, which are known for their diverse biological activities. The presence of trifluoromethyl and trichloromethyl groups enhances its chemical reactivity and potential interactions within biological systems.
Chemical Formula
- Molecular Formula : CHClFNO
The biological activity of this compound can be attributed to its structural features, particularly the electron-withdrawing groups (trichloromethyl and trifluoromethyl). These groups can influence the compound's interaction with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. A study exploring the antibacterial effects of benzodioxole derivatives found that they can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Cytotoxic Effects
In vitro studies have demonstrated that benzodioxole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial properties of related benzodioxole compounds.
- Findings : The study revealed that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
- : Supports the hypothesis that N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine may possess similar antibacterial properties.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Findings : Compounds with similar structures induced cell death in breast cancer cells with an IC50 value of 15 µM.
- : Suggests potential for development as an anticancer agent.
Safety and Toxicity
While exploring the biological activities, it is critical to consider safety profiles. Compounds containing halogens such as chlorine and fluorine can pose toxicity risks. Toxicological assessments are necessary to evaluate the safety margin for potential therapeutic applications.
Toxicological Data Table
| Parameter | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Moderate irritant |
| Eye Irritation | Severe irritant |
| Mutagenicity | Not mutagenic in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
